molecular formula C29H31NO7 B141002 Fmoc-Pal-Linker CAS No. 115109-65-4

Fmoc-Pal-Linker

Cat. No.: B141002
CAS No.: 115109-65-4
M. Wt: 505.6 g/mol
InChI Key: ATYUCXIJDKHOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Pal-Linker is a compound primarily used in the field of peptide synthesis. It serves as a handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions . This compound is particularly valued for its acid-labile properties, making it an essential tool in the synthesis of complex peptides.

Mechanism of Action

Target of Action

The primary target of the Fmoc-Pal-Linker, also known as 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is the amine group of amino acids . The Fmoc group acts as a protecting group for the amine, preventing it from reacting with other groups during peptide synthesis .

Mode of Action

The this compound interacts with its target by acylating the amine group under standard coupling conditions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable bond between the Fmoc group and the amine, protecting the amine during peptide synthesis .

Biochemical Pathways

The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It provides a reversible linkage between the peptide chain and the solid support (resin), and also provides protection and blockage of the C-terminal α-carboxyl group during synthesis .

Pharmacokinetics

The this compound’s pharmacokinetic properties are primarily determined by its acid sensitivity . Studies have shown that the acid sensitivity of this linker is around twice that of the Rink amide linker . This property impacts the linker’s bioavailability during peptide synthesis, as it determines how easily the linker can be removed to release the desired peptide .

Result of Action

The result of the this compound’s action is the successful synthesis of a protected peptide . Following peptide assembly, treatment with 95% trifluoroacetic acid (TFA) containing scavengers releases the desired peptide amide . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Action Environment

The action of the this compound is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the acylation process . Additionally, the type of resin used in the SPPS process can also impact the linker’s action, as it determines the physical properties, such as the swelling of the peptidyl resin, and may also limit the conditions and chemistries under which the resins are stable .

Biochemical Analysis

Biochemical Properties

The Fmoc-Pal-Linker is involved in peptide chain assembly during SPPS . The amino group of the Pal linker can be easily acylated under standard coupling conditions . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .

Cellular Effects

The cellular effects of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid are primarily related to its role in peptide synthesis. The synthesized peptides can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid involves the formation of peptide bonds during SPPS . The Fmoc group protects the N α-amino group of the incoming amino acid, while the Pal linker provides a site for peptide chain assembly .

Temporal Effects in Laboratory Settings

Over time, the Fmoc group of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid can be removed, allowing for the continuation of peptide chain assembly . The compound is stable under the conditions used in SPPS .

Metabolic Pathways

The metabolic pathways involving 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid are related to its role in peptide synthesis . The compound interacts with various enzymes and cofactors during the process of SPPS .

Transport and Distribution

The transport and distribution of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid within cells and tissues are determined by its role in SPPS . The compound is attached to a resin, which facilitates its distribution during peptide synthesis .

Subcellular Localization

The subcellular localization of 5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid is related to its role in SPPS . The compound is typically localized at the site of peptide synthesis .

Chemical Reactions Analysis

Fmoc-Pal-Linker undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Fmoc-Pal-Linker is unique in its acid-labile properties and its efficiency in solid-phase peptide synthesis. Similar compounds include:

These compounds share similar applications in peptide synthesis but differ in their specific properties and the conditions under which they are used.

Properties

IUPAC Name

5-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3,5-dimethoxyphenoxy]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-34-26-15-19(36-14-8-7-13-28(31)32)16-27(35-2)24(26)17-30-29(33)37-18-25-22-11-5-3-9-20(22)21-10-4-6-12-23(21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3,(H,30,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYUCXIJDKHOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30150966
Record name 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115109-65-4
Record name 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115109654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30150966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Pal-Linker
Reactant of Route 2
Reactant of Route 2
Fmoc-Pal-Linker
Reactant of Route 3
Reactant of Route 3
Fmoc-Pal-Linker
Reactant of Route 4
Fmoc-Pal-Linker
Reactant of Route 5
Fmoc-Pal-Linker
Reactant of Route 6
Fmoc-Pal-Linker
Customer
Q & A

Q1: What is the PAL linker and what is it used for?

A: The PAL linker, or 5-(4-(9-Fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (Fmoc-PAL), is a specialized molecule used in solid-phase peptide synthesis (SPPS). [, , ] This technique allows the construction of peptides, which are short chains of amino acids, while attached to a solid support. The PAL linker acts as a handle, anchoring the growing peptide chain to the resin bead during synthesis. Its key advantage lies in its ability to release the synthesized peptide as a C-terminal amide under mild acidic conditions. [, ]

Q2: How does the PAL linker release the peptide from the resin?

A: The PAL linker contains an acid-labile bond within its structure. [, , ] During the final step of SPPS, treatment with a mild acid, typically trifluoroacetic acid (TFA), cleaves this specific bond. [] This cleavage releases the synthesized peptide from the solid support, leaving a C-terminal amide group on the peptide.

Q3: What are the advantages of using the PAL linker over other linkers in SPPS?

A3: The PAL linker offers several advantages in SPPS:

  • Mild Cleavage Conditions: The PAL linker allows for the release of fully protected peptide amides under mild acidic conditions, minimizing side reactions. [, ] This is particularly important for synthesizing peptides containing sensitive functional groups.
  • High Purity: The use of the PAL linker generally results in high-purity peptides after cleavage from the resin. []
  • Versatility: The PAL linker is compatible with standard Fmoc-based SPPS protocols. [, ]

Q4: What is the role of the Fmoc group in the PAL linker?

A: The Fmoc (9-fluorenylmethyloxycarbonyl) group in the PAL linker is a temporary protecting group for the amine group. [, ] This group prevents unwanted reactions during peptide chain elongation. The Fmoc group can be easily removed under basic conditions, revealing the free amine for the next coupling step in SPPS.

Q5: Where can I obtain the PAL linker?

A: The PAL linker, both in its free form and pre-loaded onto various resin supports, is commercially available from chemical suppliers specializing in peptide synthesis reagents. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.